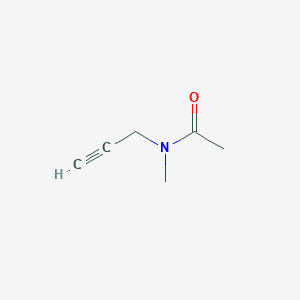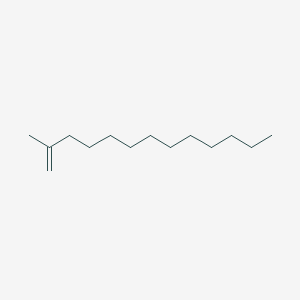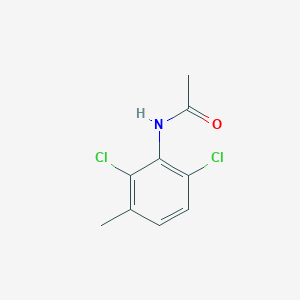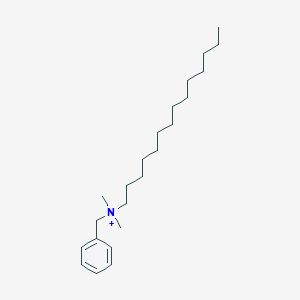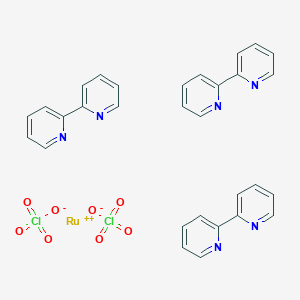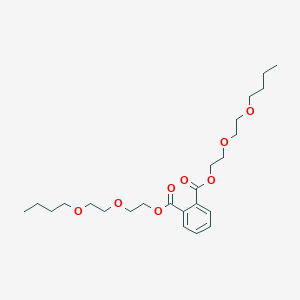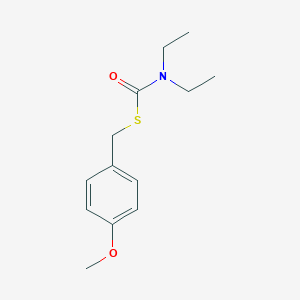
Methiobencarb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops such as rice, vegetables, and fruit trees. It is a white crystalline solid that is soluble in water and has a molecular formula of C11H16N2O3S. Methiobencarb is known for its high efficiency in controlling pests and its low toxicity to humans and animals.
Mecanismo De Acción
Methiobencarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Methiobencarb disrupts the transmission of nerve impulses in the insect's nervous system, leading to paralysis and eventually death.
Efectos Bioquímicos Y Fisiológicos
Methiobencarb has been shown to have a low toxicity to mammals and birds. However, it can cause adverse effects on aquatic organisms such as fish and crustaceans. Methiobencarb can also accumulate in soil and water, leading to long-term environmental impacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methiobencarb is widely used in laboratory experiments to study the effects of pesticides on insects and other organisms. Its high efficiency in controlling pests makes it a valuable tool for researchers. However, its potential impact on the environment and non-target organisms must be taken into consideration when designing experiments.
Direcciones Futuras
In the future, research on Methiobencarb should focus on developing more environmentally friendly alternatives to this pesticide. This could involve the development of new pesticides that are more targeted and have a lower impact on non-target organisms. Additionally, research should focus on the long-term effects of Methiobencarb on soil and water quality, as well as on the development of new methods for monitoring and controlling pesticide residues in the environment.
In conclusion, Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops. Its high efficiency in controlling pests and low toxicity to humans and animals make it a valuable tool in pest management. However, its potential impact on the environment and non-target organisms must be taken into consideration when using this pesticide. Future research should focus on developing more environmentally friendly alternatives and monitoring the long-term effects of Methiobencarb on the environment.
Métodos De Síntesis
Methiobencarb can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methyl-2-propen-1-ol with thionyl chloride to form 2-chloro-2-methylpropene. The second step involves the reaction of 2-chloro-2-methylpropene with potassium thiocyanate to form 2-methylthio-2-propen-1-ol. The final step involves the reaction of 2-methylthio-2-propen-1-ol with methyl isocyanate to form Methiobencarb.
Aplicaciones Científicas De Investigación
Methiobencarb has been extensively studied for its effectiveness in controlling pests and its impact on the environment. Scientific research has shown that Methiobencarb is highly effective in controlling pests such as rice stem borers, planthoppers, and leafhoppers. It has also been shown to have a low impact on non-target organisms such as honeybees and fish. Methiobencarb has been used in many countries around the world, including Japan, China, and the United States.
Propiedades
Número CAS |
18357-78-3 |
|---|---|
Nombre del producto |
Methiobencarb |
Fórmula molecular |
C13H19NO2S |
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
S-[(4-methoxyphenyl)methyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)17-10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
BUHNESFUCHPWED-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |
SMILES canónico |
CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |
Otros números CAS |
18357-78-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



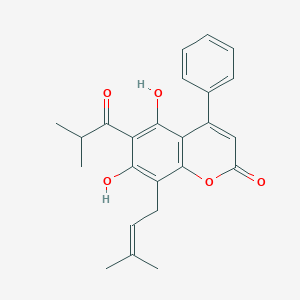
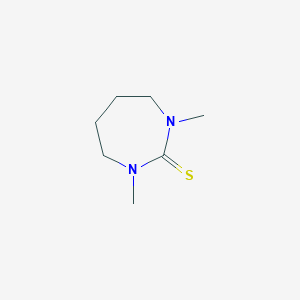
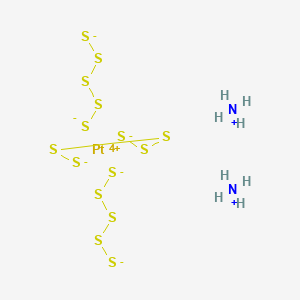
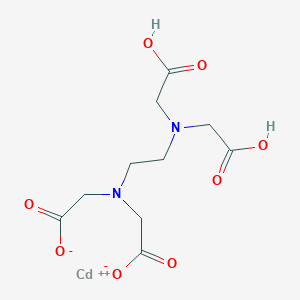
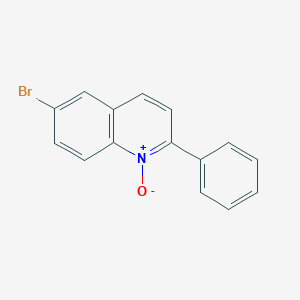

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

